N-alpha-Methyl-L-valine benzyl ester P-tosylate
説明
“N-alpha-Methyl-L-valine benzyl ester P-tosylate” is a chemical compound that has garnered significant attention in the scientific field due to its potential implications in various industries, including pharmaceuticals, agricultural, and the food industry. It is also known by other synonyms such as “N-Methyl-L-valine benzyl ester p-toluenesulphonate” and "N-Methyl-L-valine benzyl ester p-toluenesulfonate" .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code1S/C13H19NO2/c1-10(2)12(13(15)16)14(3)9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,15,16)/t12-/m0/s1
. Its molecular weight is 393.50 g/mol . Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 393.50 g/mol . The compound should be stored at an ambient temperature .科学的研究の応用
Esterification and Its Applications
Esterification processes, including the synthesis of esters like "N-alpha-Methyl-L-valine benzyl ester P-tosylate," play a crucial role in the development of pharmaceuticals and biomaterials. For example, the esterification of hyaluronan has led to the creation of new materials with varied biological properties, suitable for clinical applications ranging from drug delivery systems to tissue engineering (Campoccia et al., 1998). Such processes highlight the importance of esterification in modifying natural polymers for specific therapeutic or biotechnological applications.
Therapeutic Efficacy of Ester Compounds
Esters formed through esterification, similar to "this compound," often exhibit significant biological activities, which can be leveraged in drug design and development. For instance, valaciclovir, an L-valyl ester of aciclovir, showcases the potential of esters in enhancing drug bioavailability and therapeutic efficacy against viral infections (Perry & Faulds, 1996). This example underlines the role of esters in improving pharmacokinetic profiles and offering effective treatment options for diseases.
Advanced Prodrug Strategies Involving Esters
Esterification can also be employed in the development of prodrug strategies, aiming to optimize drug delivery and activation within the body. Prodrugs such as ester derivatives offer a way to improve drug solubility, absorption, and distribution, ultimately enhancing therapeutic outcomes. The study of ester prodrugs, including their synthesis and evaluation, contributes to the creation of more efficient and targeted therapies (Sinokrot et al., 2017).
特性
IUPAC Name |
benzyl (2S)-3-methyl-2-(methylamino)butanoate;4-methylbenzenesulfonic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.C7H8O3S/c1-10(2)12(14-3)13(15)16-9-11-7-5-4-6-8-11;1-6-2-4-7(5-3-6)11(8,9)10/h4-8,10,12,14H,9H2,1-3H3;2-5H,1H3,(H,8,9,10)/t12-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFVKORYWHMVCH-YDALLXLXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C(C(=O)OCC1=CC=CC=C1)NC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)[C@@H](C(=O)OCC1=CC=CC=C1)NC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。